molecular formula C6H5N3OS2 B7728576 2-Imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one

2-Imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one

Cat. No.: B7728576
M. Wt: 199.3 g/mol
InChI Key: GDPIJFOHIJJASY-UHFFFAOYSA-N
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Description

2-Imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one is a heterocyclic compound that features a thiazole ring fused with a thiazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one typically involves the reaction of thiosemicarbazide with α-haloketones. The reaction proceeds through the formation of an intermediate thiosemicarbazone, which cyclizes to form the thiazolidinone ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

2-Imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits antimicrobial, antifungal, and antiviral activities.

    Industry: Used in the development of dyes, biocides, and fungicides.

Mechanism of Action

The mechanism of action of 2-Imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit enzymes, interfere with DNA synthesis, and disrupt cellular processes. The exact pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: Known for its antimicrobial and anticancer properties.

    Thiazolidinone: Exhibits a range of biological activities, including anti-inflammatory and antitumor effects.

    Thiazole: Found in many biologically active molecules, such as antibiotics and antifungal agents.

Uniqueness

2-Imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one is unique due to its dual thiazole-thiazolidinone structure, which imparts a combination of biological activities not commonly found in other similar compounds. This makes it a valuable compound for drug discovery and development.

Properties

IUPAC Name

2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3OS2/c7-5-9(4(10)3-12-5)6-8-1-2-11-6/h1-2,7H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDPIJFOHIJJASY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=N)S1)C2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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